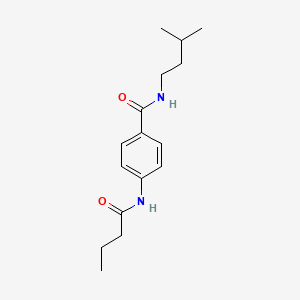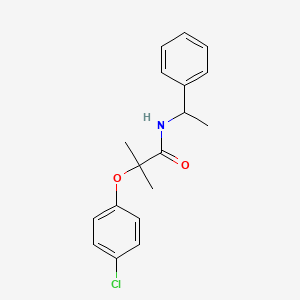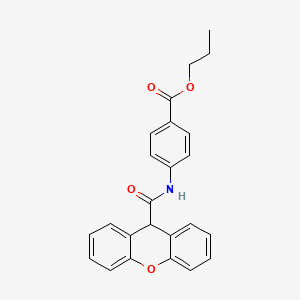
Propyl 4-(9H-xanthene-9-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(9H-xanthene-9-amido)benzoate is a synthetic organic compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound is characterized by the presence of a xanthene moiety linked to a benzoate group through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(9H-xanthene-9-amido)benzoate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often include the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave heating and the use of catalysts like palladium or copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthen-9-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the xanthene moiety to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include xanthen-9-one derivatives, hydroxylated xanthene compounds, and substituted benzoates .
Scientific Research Applications
Propyl 4-(9H-xanthene-9-amido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Medicine: Studied for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Propyl 4-(9H-xanthene-9-amido)benzoate involves its interaction with various molecular targets and pathways. The xanthene moiety is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to enhance Nrf2 translocation and activation.
Comparison with Similar Compounds
Similar Compounds
Xanthen-9-one: Shares the xanthene core but lacks the benzoate and propyl groups.
Propylparaben: Contains a benzoate group but lacks the xanthene moiety.
Uniqueness
Propyl 4-(9H-xanthene-9-amido)benzoate is unique due to its combined xanthene and benzoate structures, which confer both antioxidant and anti-inflammatory properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
propyl 4-(9H-xanthene-9-carbonylamino)benzoate |
InChI |
InChI=1S/C24H21NO4/c1-2-15-28-24(27)16-11-13-17(14-12-16)25-23(26)22-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)22/h3-14,22H,2,15H2,1H3,(H,25,26) |
InChI Key |
CYGRJDRIHDAURC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


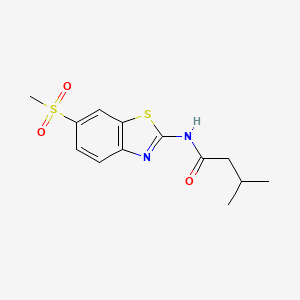
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172211.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11172213.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)
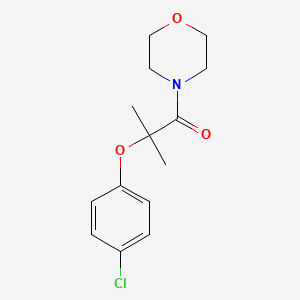
![2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172229.png)
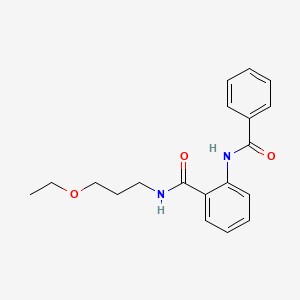
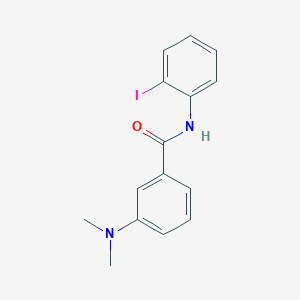
![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
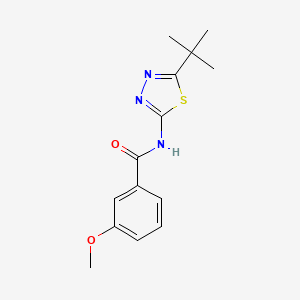
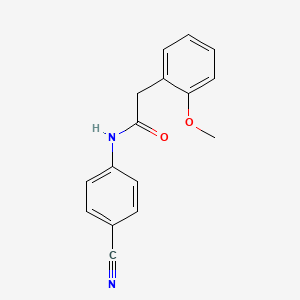
![1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B11172273.png)
